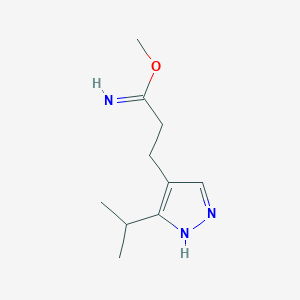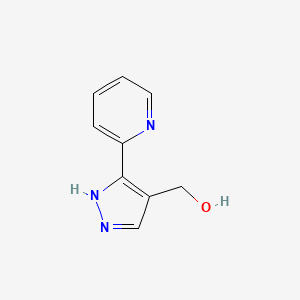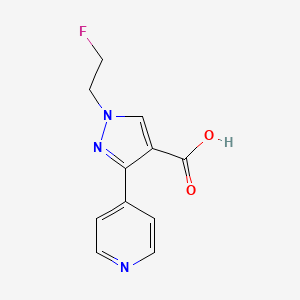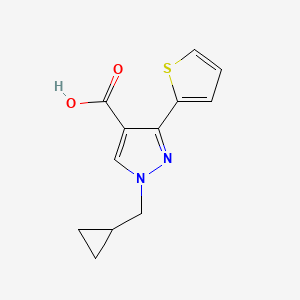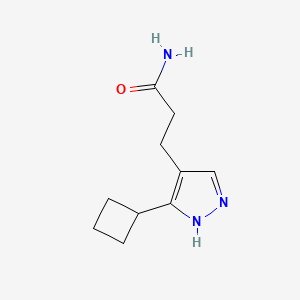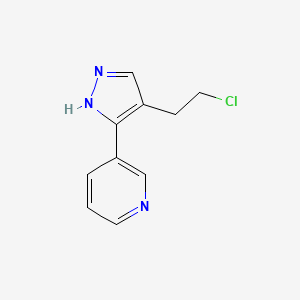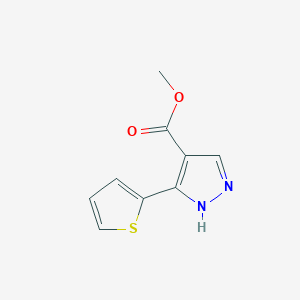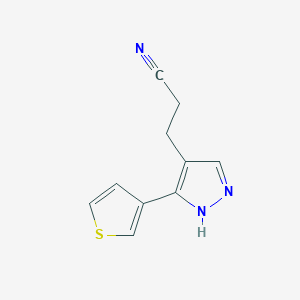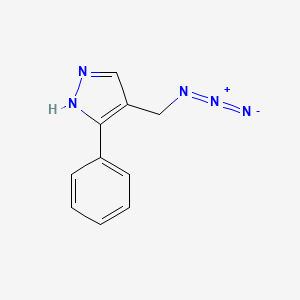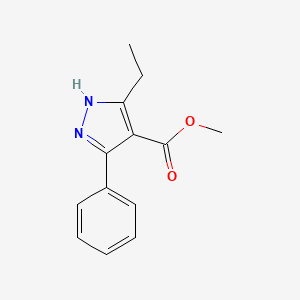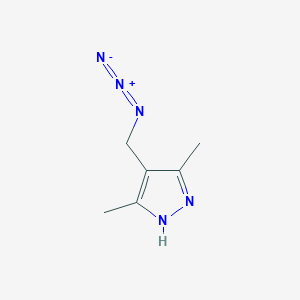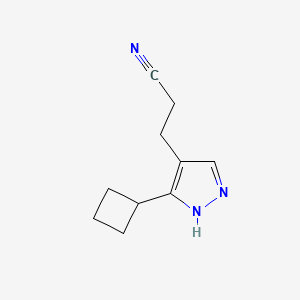![molecular formula C10H15ClF3NO2 B1482457 2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 2098000-72-5](/img/structure/B1482457.png)
2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Descripción general
Descripción
“2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” is a chemical compound . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” is C10H15ClF3NO2. Its average mass is 273.680 Da and its monoisotopic mass is 273.074341 Da .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has shown potential in the development of new antibacterial agents. The presence of the piperidinyl moiety can contribute to the antibacterial activity, as seen in various imidazole-containing compounds . Research indicates that derivatives of such structures can be effective against a range of bacterial strains, providing a pathway for the synthesis of novel antibiotics.
Antifungal Applications
Similar to its antibacterial properties, this compound could also be used to develop antifungal agents. The structural flexibility allows for the creation of derivatives that can target fungal infections, which is crucial given the rising resistance to existing antifungal drugs .
Anti-inflammatory Properties
Compounds with the trifluoromethyl group have been associated with anti-inflammatory properties. This suggests that “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” could be a precursor in synthesizing drugs that help manage inflammation .
Antitumor Activity
The core structure of this compound is similar to that found in various antitumor agents. Its potential to act as a scaffold for developing new oncology drugs is significant, especially in the realm of targeted therapy where precision is key .
Suzuki–Miyaura Coupling Applications
In organic chemistry, the Suzuki–Miyaura coupling is a widely used reaction for forming carbon-carbon bonds. Compounds like “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” can serve as electrophiles in this process, contributing to the synthesis of complex organic molecules .
PROTAC Molecules Development
The compound can be utilized as an electrophilic fragment in the development of PROTAC® (Proteolysis Targeting Chimeras) molecules. These are bifunctional molecules designed for targeted protein degradation, a promising approach in drug discovery .
Propiedades
IUPAC Name |
2-chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-5-3-9(17-2,4-6-15)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPCCBIIYATLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



